molecular formula C11H13N B13288161 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole

3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13288161
M. Wt: 159.23 g/mol
InChI Key: PNSOVQAWTULGDC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of 2-methylphenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. This reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrrole compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the 2-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the 2-methylphenyl group.

Scientific Research Applications

3-(2-Methylphenyl)-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: This compound has a similar structure but contains a selenoxo group instead of the pyrrole ring.

    2-(2-Methylphenyl)-1,3-benzothiazole: Another related compound with a benzothiazole ring instead of the pyrrole ring.

Uniqueness

3-(2-Methylphenyl)-2,5-dihydro-1H-pyrrole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C11H13N/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-6,12H,7-8H2,1H3

InChI Key

PNSOVQAWTULGDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CCNC2

Origin of Product

United States

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